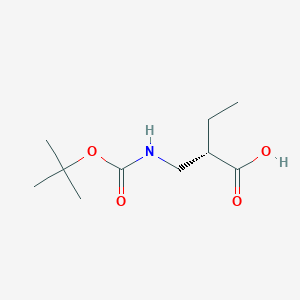

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid is a chiral amino acid derivative. It is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect the amino group from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts.

Coupling Reaction: The protected amino acid is then coupled with other building blocks using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid exhibits several notable biological activities:

Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Its structural similarity to amino acids positions it as a candidate for modulating neurotransmission pathways.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly in metabolic pathways. It may bind to specific receptors and enzymes, suggesting its utility in drug design for metabolic disorders.

Antiepileptic Applications

As a precursor to important antiepileptic drugs like Levetiracetam, this compound plays a crucial role in the synthesis of compounds aimed at treating epilepsy.

Case Studies

Several studies have investigated the applications and biological effects of this compound:

Neuropharmacological Studies

A study examined the effects of structurally similar compounds on neurotransmitter release in animal models, finding significant modulation of serotonin levels, which could imply therapeutic potential for mood disorders.

Immunological Research

Investigations into lipopeptides with similar structures have demonstrated immunostimulatory properties, suggesting that this compound may exhibit analogous effects in immune response modulation.

Toxicity Assessments

Toxicological evaluations have shown low toxicity profiles for similar compounds, indicating that this compound could be safe for therapeutic use pending further studies.

Mecanismo De Acción

The mechanism of action of (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid involves its role as a protected amino acid. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-(tert-Butoxycarbonylamino-methyl)-valine

- (S)-2-(tert-Butoxycarbonylamino-methyl)-leucine

- (S)-2-(tert-Butoxycarbonylamino-methyl)-isoleucine

Uniqueness

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid is unique due to its specific chiral center and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and peptide chemistry, providing a versatile building block for the construction of complex molecules.

Actividad Biológica

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid, commonly referred to as Boc-D-Hyp-Otbu, is a compound that has garnered attention for its biological activity and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Weight: 287.35 g/mol

- InChI Key: OXHIVNUWGSCHBD-VHSXEESVSA-N

The synthesis of Boc-D-Hyp-Otbu typically involves protecting the hydroxyl and amino groups of D-hydroxyproline. The protection is achieved using tert-butoxycarbonyl (Boc) anhydride and tert-butyl (Otbu) ester, often in the presence of a base like triethylamine to facilitate the reactions.

The biological activity of Boc-D-Hyp-Otbu is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The mechanism can be summarized as follows:

- Protection Strategy: The Boc and Otbu groups serve to protect reactive sites on the molecule, preventing unwanted side reactions during synthesis and enhancing stability.

- Deprotection Reactions: Under acidic or basic conditions, these protective groups can be selectively removed, allowing the compound to exert its biological effects through its active sites .

1. Therapeutic Applications

Boc-D-Hyp-Otbu has been studied for its potential in various therapeutic contexts:

- Antiinflammatory Properties: Research indicates that derivatives of butyric acid can exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis .

- Protein Interaction Studies: The compound is utilized in studies focusing on protein structure and function, particularly in understanding how modifications affect protein interactions .

2. Case Studies and Research Findings

A variety of studies have explored the biological implications of Boc-D-Hyp-Otbu:

- Study on Anti-inflammatory Effects: A study demonstrated that compounds similar to Boc-D-Hyp-Otbu showed significant inhibition of inflammatory markers in vitro, suggesting potential use in inflammatory diseases .

| Study | Findings |

|---|---|

| In vitro anti-inflammatory study | Significant reduction in pro-inflammatory cytokines with IC50 values comparable to standard anti-inflammatories. |

| Protein interaction assays | Enhanced binding affinity observed with specific protein targets, indicating potential as a drug lead compound. |

Comparison with Similar Compounds

Boc-D-Hyp-Otbu can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Boc-L-Hyp-Otbu | L-hydroxyproline variant | Similar anti-inflammatory effects but different binding affinities |

| Boc-D-Pro-Otbu | Proline variant | Less effective in protein interactions compared to Boc-D-Hyp-Otbu |

Propiedades

IUPAC Name |

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGWFMADWPGEL-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.